molecular formula C9H8IN B1600548 2-Iodo-1-methyl-1H-indole CAS No. 75833-63-5

2-Iodo-1-methyl-1H-indole

Cat. No.: B1600548
CAS No.: 75833-63-5
M. Wt: 257.07 g/mol
InChI Key: IGRGNTREXMXYAP-UHFFFAOYSA-N
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Description

2-Iodo-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-Iodo-1-methyl-1H-indole typically involves the iodination of 1-methylindole. One common method is the electrophilic substitution reaction where iodine is introduced to the indole ring in the presence of an oxidizing agent such as iodic acid or a combination of iodine and a base like potassium hydroxide . Industrial production methods may involve more scalable processes, but detailed industrial methods are often proprietary.

Chemical Reactions Analysis

2-Iodo-1-methyl-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

2-Iodo-1-methyl-1H-indole has several scientific research applications:

Comparison with Similar Compounds

2-Iodo-1-methyl-1H-indole can be compared with other indole derivatives such as:

Properties

IUPAC Name

2-iodo-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRGNTREXMXYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453953
Record name 1H-Indole, 2-iodo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75833-63-5
Record name 1H-Indole, 2-iodo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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